{5-methyl-[1,1'-biphenyl]-3-yl}boronic acid
CAS No.: 1438810-06-0
Cat. No.: VC11498211
Molecular Formula: C13H13BO2
Molecular Weight: 212.05 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1438810-06-0 |
|---|---|
| Molecular Formula | C13H13BO2 |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | (3-methyl-5-phenylphenyl)boronic acid |
| Standard InChI | InChI=1S/C13H13BO2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
| Standard InChI Key | NVHLSINFUXNPRQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CC(=C1)C2=CC=CC=C2)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
{5-Methyl-[1,1'-biphenyl]-3-yl}boronic acid belongs to the arylboronic acid family, characterized by the presence of a boronic acid (-B(OH)₂) group attached to an aromatic ring. Its molecular formula is C₁₃H₁₃BO₂, with a molecular weight of 212.05 g/mol. The IUPAC name, (3-methyl-5-phenylphenyl)boronic acid, reflects the methyl substitution on the biphenyl system (Figure 1).
Stereoelectronic Properties
The boronic acid group imparts mild Lewis acidity, enabling coordination with diols and facilitating cross-coupling reactions. The methyl group at the 5-position enhances steric bulk, potentially influencing reactivity and regioselectivity in coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃BO₂ | |
| Molecular Weight | 212.05 g/mol | |
| Purity | 95% | |
| CAS Number | 1438810-06-0 |
Synthesis and Modification
Synthetic Routes
The synthesis of {5-methyl-[1,1'-biphenyl]-3-yl}boronic acid typically involves Suzuki-Miyaura coupling between a halogenated biphenyl precursor and a boronic acid pinacol ester, followed by deprotection. For example:
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Halogenation: 3-Bromo-5-methylbiphenyl is prepared via Friedel-Crafts alkylation or directed ortho-metalation.
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Borylation: Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the pinacol boronic ester .
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Deprotection: Acidic hydrolysis (e.g., HCl in THF/water) removes the pinacol group, yielding the boronic acid .
Optimization Strategies
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Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dtbpf) improve yields in sterically hindered systems .
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Solvent Systems: Tetrahydrofuran (THF) or dioxane are preferred for their ability to dissolve both organic and inorganic reagents .
Analytical Characterization
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¹H-NMR: Aromatic protons resonate as multiplet signals between δ 7.2–7.8 ppm, while the methyl group appears as a singlet near δ 2.3 ppm .
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IR Spectroscopy: B-O stretching vibrations are observed at ~1350 cm⁻¹, and O-H stretches (boronic acid) appear as broad peaks near 3200 cm⁻¹ .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
{5-Methyl-[1,1'-biphenyl]-3-yl}boronic acid is widely employed in Suzuki-Miyaura reactions to form biaryl structures. For instance, coupling with aryl halides under palladium catalysis produces substituted biphenyl derivatives (Figure 2).
Table 2: Representative Suzuki-Miyaura Reactions
| Aryl Halide | Product | Yield | Source |
|---|---|---|---|
| 4-Bromotoluene | 4-Methylbiphenyl | 78% | |
| 2-Chloropyridine | 3-(Pyridin-2-yl)-5-methylbiphenyl | 65% |
Structure-Activity Relationships (SAR)
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Methyl Substitution: Enhances lipophilicity, improving membrane permeability .
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Boronic Acid Group: May act as a protease inhibitor or participate in hydrogen bonding with biological targets .
Future Directions
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